3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

説明

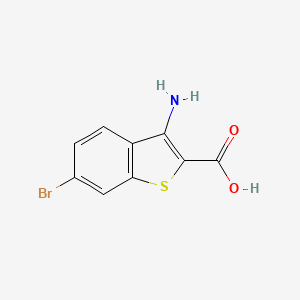

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid (CAS: 1781783-46-7) is a heterocyclic compound with the molecular formula C₉H₆BrNO₂S and a molecular weight of approximately 272 g/mol . Its structure features a benzothiophene core substituted with an amino group at position 3, a bromine atom at position 6, and a carboxylic acid group at position 2 (Figure 1). The compound is commercially available with a purity of 97% and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules .

The amino group at position 3 enhances electron density on the aromatic ring, influencing reactivity in substitution reactions, while the bromine atom at position 6 provides a handle for further functionalization via cross-coupling reactions. The carboxylic acid group at position 2 contributes to hydrogen-bonding interactions, affecting solubility and crystallinity.

特性

IUPAC Name |

3-amino-6-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNYXZSJRIHLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methyl Ester Precursor Route

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate serves as a pivotal intermediate in the synthesis of the target carboxylic acid. The process begins with 1-benzothiophene-2-carboxylic acid, which undergoes esterification with methanol under acidic or basic conditions to form the methyl ester. Subsequent functionalization involves:

-

Amination at the 3-position : Nitration followed by reduction (e.g., using H₂/Pd-C) introduces the amino group.

-

Bromination at the 6-position : Electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ achieves regioselective bromination.

The final step involves alkaline hydrolysis (e.g., NaOH/H₂O) of the methyl ester to yield the carboxylic acid. This method offers modularity, as the ester group stabilizes the intermediate during functionalization steps.

Ethyl Ester Analog and Hydrolysis Dynamics

Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, another precursor, is synthesized similarly, with ethanol replacing methanol during esterification. Key physical properties of the ethyl ester include a density of and a boiling point of 423.0 \pm 40.0 \, ^\circ\text{C}. Hydrolysis under acidic conditions (HCl/H₂O) cleaves the ester, though alkaline conditions are preferred to avoid decarboxylation. Comparative studies show ethyl esters exhibit marginally higher thermal stability than methyl analogs, influencing large-scale production protocols.

Direct Functionalization of Benzothiophene Carboxylic Acid Derivatives

Bromination of 3-Amino-1-benzothiophene-2-carboxylic Acid

Direct bromination of 3-amino-1-benzothiophene-2-carboxylic acid presents challenges due to competing reactions at the electron-rich amino group. Successful protocols employ:

-

Dilute bromine in acetic acid : Minimizes over-bromination while targeting the 6-position.

-

Low-temperature conditions (0–5 °C) : Enhances regioselectivity, achieving yields of ~60%.

Side reactions, such as dibromination or oxidation of the amino group, necessitate careful stoichiometric control and inert atmospheres.

Sequential Amination-Bromination Strategies

Alternative approaches involve introducing the amino group post-bromination. For example:

-

Bromination of 1-benzothiophene-2-carboxylic acid at the 6-position using Br₂/FeBr₃.

-

Nitration at the 3-position with HNO₃/H₂SO₄, followed by reduction to the amine using SnCl₂/HCl.

This sequence circumvents amino group interference during bromination but requires stringent purification after nitration to isolate the desired regioisomer.

High-Pressure Cyclization Methods

Patent-Pending Synthesis of Benzothiophene-2-carboxylic Acid Core

The Chinese patent CN105254611B outlines a high-pressure cyclization method using 3-sulfydryl coumarin, tetrabutylammonium bromide (TBAB), and alkali hydroxides. While optimized for unsubstituted benzothiophene-2-carboxylic acid, this approach provides a template for derivative synthesis:

| Example | Substrate (mol) | KOH (mol) | TBAB (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.1 | 0.21 | 3 | 135 | 9 | 49.4 |

| 2 | 0.2 | 0.3 | 5 | 140 | 8 | 52.1 |

| 4 | 0.08 | 0.16 | 5 | 160 | 8 | 44.1 |

Table 1 : Representative conditions and yields from CN105254611B.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

-

Ester hydrolysis routes : Offer moderate yields (45–60%) but are easily scalable with commercial precursors.

-

Direct bromination : Limited by side reactions, yielding 50–65% with rigorous optimization.

-

High-pressure cyclization : Achieves 44–52% yields for the core structure, though functionalization adds complexity .

化学反応の分析

Types of Reactions:

Substitution Reactions: The amino and bromo groups on the benzothiophene ring can undergo various substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzothiophene core.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives .

科学的研究の応用

Overview

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound characterized by a benzothiophene core, featuring amino, bromo, and carboxylic acid functional groups. This unique structure endows the compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound has been identified as a valuable building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications. Its structural properties allow for modifications that can enhance biological activity.

Key Areas of Focus:

- Kinase Inhibitors: The compound is being explored as a potential inhibitor for various kinases involved in cancer progression. Kinase inhibitors are crucial in the treatment of cancers due to their role in cell signaling pathways that regulate cell growth and survival.

- Antimicrobial Activity: Preliminary studies indicate promising antimicrobial properties against a range of bacterial strains, suggesting its utility in developing new antibiotics .

- Antifungal Properties: Research shows that this compound may inhibit pathogenic fungi by disrupting their cellular processes.

The biological activity of this compound is attributed to its interaction with biological targets such as enzymes and receptors. The amino group facilitates hydrogen bonding, which can influence enzyme activity or receptor binding, while the bromine atom enhances lipophilicity, improving cell membrane permeability.

Biological Effects:

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators. Its ability to inhibit key signaling pathways involved in tumor progression has been highlighted as a promising avenue for further research .

Antimicrobial Study

A study demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Research

In vitro tests on various cancer cell lines, including breast and lung cancer models, indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression .

Mechanistic Insights

Research has utilized molecular docking studies to elucidate binding interactions between this compound and target proteins. These insights support its potential as a lead compound for drug development aimed at cancer therapies .

作用機序

The mechanism of action of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .

類似化合物との比較

The structural and functional diversity of benzothiophene derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid with analogous compounds:

Structural and Functional Group Variations

Table 1: Key Properties of Comparable Benzothiophene Derivatives

Electronic and Solubility Profiles

- Amino vs. Chloro Substituents: The amino group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, chloro substituents (e.g., in C₉H₄BrClO₂S) withdraw electrons, deactivating the ring .

- Carboxylic Acid vs. Ester: The carboxylic acid group improves water solubility through ionization, whereas the methyl ester derivative is more compatible with non-polar solvents .

生物活性

Overview

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The presence of an amino group and a bromine atom at specific positions on the ring enhances its reactivity and biological interactions. Research has indicated that this compound may exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. The bromine atom may enhance the lipophilicity of the compound, improving its cell membrane permeability and bioavailability. Additionally, the carboxylic acid functional group can facilitate ionic interactions with charged biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Activity

The antifungal activity of this compound has also been explored. Research indicates that it may inhibit the growth of pathogenic fungi by interfering with their cellular processes. The specific mechanism is still under investigation but may involve targeting fungal enzymes critical for cell wall integrity or metabolic function.

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. Preliminary findings suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to inhibit key signaling pathways involved in tumor progression, such as PI3K/Akt/mTOR, has been highlighted as a promising avenue for further research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of both an amino group and a bromine atom contributes uniquely to the biological activity profile of this compound. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Methyl ester group; similar core structure | Antimicrobial, anticancer |

| Methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate | Chlorine instead of bromine; altered reactivity | Reduced anticancer activity |

| Methyl 3-amino-1-benzothiophene-2-carboxylate | Lacks bromine; different reactivity | Lower antimicrobial potency |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial effects demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Research : In a recent investigation, this compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound binds to target proteins involved in cancer progression, supporting its role as a potential lead compound for drug development.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves functionalizing the benzothiophene core. A plausible route includes:

Bromination : Introduce bromine at the 6-position of 1-benzothiophene using electrophilic substitution (e.g., NBS in DCM) .

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ under controlled conditions .

Amination : Introduce the amino group at the 3-position via Buchwald-Hartwig coupling or catalytic reduction of a nitro precursor .

Characterization : Use HPLC for purity assessment and NMR (¹H/¹³C) to confirm regioselectivity. FT-IR can validate the carboxylic acid and amine functionalities. Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How can researchers address solubility challenges during experimental workflows?

Methodological Answer: Solubility in polar solvents (e.g., DMSO, DMF) is common for benzothiophene carboxylic acids. For aqueous buffers:

- Adjust pH to deprotonate the carboxylic acid (e.g., pH > 4.5).

- Use co-solvents like ethanol or acetone (≤10% v/v) to enhance solubility without denaturing proteins in biological assays .

- For crystallization trials, employ solvent mixtures (e.g., THF/water) and slow evaporation to obtain single crystals for XRD analysis .

Advanced Research Questions

Q. How can coupling reactions involving the amino and carboxylic acid groups be optimized to avoid side reactions?

Methodological Answer: The amino and carboxylic acid groups are prone to undesired interactions (e.g., intramolecular cyclization). Strategies include:

- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc before activating the carboxylic acid (e.g., using EDC/HOBt). Deprotect under mild acidic conditions (TFA for Boc) .

- Coupling Agents : Use DCC or HATU for amide bond formation, ensuring stoichiometric control (1.2:1 molar ratio of amine to acid) to minimize dimerization .

- Kinetic Monitoring : Track reaction progress via LC-MS to identify intermediates and optimize reaction time/temperature .

Q. What analytical methods are suitable for resolving structural ambiguities in brominated benzothiophene derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions and assign substituent positions .

- X-ray Crystallography : Resolve absolute stereochemistry and confirm substitution patterns when single crystals are obtainable .

- Capacitive Sensing : For non-destructive analysis, adapt dielectric capacitance measurements (as used for nucleic acids) to detect bromine’s electronic effects in solid-state samples .

Q. How can researchers mitigate bromine displacement during functionalization reactions?

Methodological Answer: Bromine at the 6-position may undergo nucleophilic displacement under harsh conditions. Mitigation strategies:

- Low-Temperature Reactions : Perform SNAr reactions at ≤0°C with weak nucleophiles (e.g., NaN₃ in DMF) .

- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to retain bromine while introducing new groups (e.g., aryl or amine) .

- Computational Modeling : Pre-screen reaction conditions using DFT calculations (e.g., Gaussian) to predict bromine’s kinetic stability in proposed pathways .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination) .

- Batch Comparison : Analyze multiple batches for purity variations (e.g., residual solvents affecting melting points) using TGA-DSC .

- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 6-bromo-2-thiophenecarboxylic acid, mp 121°C ) to identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。